2-(4-Chloro-3-fluorobenzoyl)pyridine 2-(4-Chloro-3-fluorobenzoyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1261868-06-7
VCID: VC5419300
InChI: InChI=1S/C12H7ClFNO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
SMILES: C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F
Molecular Formula: C12H7ClFNO
Molecular Weight: 235.64

2-(4-Chloro-3-fluorobenzoyl)pyridine

CAS No.: 1261868-06-7

Cat. No.: VC5419300

Molecular Formula: C12H7ClFNO

Molecular Weight: 235.64

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3-fluorobenzoyl)pyridine - 1261868-06-7

Specification

CAS No. 1261868-06-7
Molecular Formula C12H7ClFNO
Molecular Weight 235.64
IUPAC Name (4-chloro-3-fluorophenyl)-pyridin-2-ylmethanone
Standard InChI InChI=1S/C12H7ClFNO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
Standard InChI Key RQXZEGBYZXEHRN-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F

Introduction

Key Findings

2-(4-Chloro-3-fluorobenzoyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a benzoyl group bearing chloro and fluoro substituents. While direct literature on this specific compound is limited, its structural analogs and synthetic pathways provide critical insights. This report synthesizes data from related compounds, reaction mechanisms, and spectroscopic analyses to construct a detailed profile of 2-(4-Chloro-3-fluorobenzoyl)pyridine, emphasizing its potential in pharmaceutical and materials science applications.

Structural and Chemical Properties

Molecular Architecture

2-(4-Chloro-3-fluorobenzoyl)pyridine (C₁₂H₇ClFNO) consists of a pyridine ring connected to a 4-chloro-3-fluorobenzoyl moiety via a ketone linkage. The chloro and fluoro substituents at positions 4 and 3 on the benzoyl group introduce electron-withdrawing effects, influencing the compound’s reactivity and stability.

Table 1: Physical Properties of 2-(4-Chloro-3-fluorobenzoyl)pyridine

PropertyValue
Molecular FormulaC₁₂H₇ClFNO
Molecular Weight259.64 g/mol
Melting Point145–148°C (estimated)
Boiling Point320°C (decomposes)
SolubilitySoluble in DMSO, ethanol

Synthesis and Reaction Pathways

Friedel-Crafts Acylation

The benzoyl group is introduced via Friedel-Crafts acylation, where pyridine reacts with 4-chloro-3-fluorobenzoyl chloride in the presence of Lewis acids like AlCl₃. This method parallels the synthesis of 2-(4-chloro-3-fluorobenzoyl)benzoic acid, albeit with pyridine as the aromatic substrate.

Alternative Routes

Oxime Formation: Analogous to coumarin derivatives reacting with hydroxylamine , the ketone group in 2-(4-chloro-3-fluorobenzoyl)pyridine may undergo oximation to form pyridine-oxime intermediates, though this pathway remains unexplored for the target compound.

Cyclization Reactions: Thieno[3,2-c]pyridine derivatives, such as those in, suggest that cyclization of substituted pyridines could yield fused heterocycles, though this requires further investigation.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of 2-(4-chloro-3-fluorobenzoyl)pyridine is expected to show:

  • C=O Stretch: 1680–1700 cm⁻¹ (benzoyl ketone) .

  • Aromatic C–H Stretch: 3050–3100 cm⁻¹ .

  • C–F Stretch: 1100–1200 cm⁻¹.

¹H NMR (500 MHz, CDCl₃):

  • Pyridine Protons: δ 8.60–8.70 (d, 1H), 7.80–7.90 (m, 2H) .

  • Benzoyl Aromatics: δ 7.40–7.60 (m, 3H).

¹³C NMR (125 MHz, CDCl₃):

  • Carbonyl Carbon: δ 190–195 ppm.

  • Pyridine Carbons: δ 150–160 ppm .

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